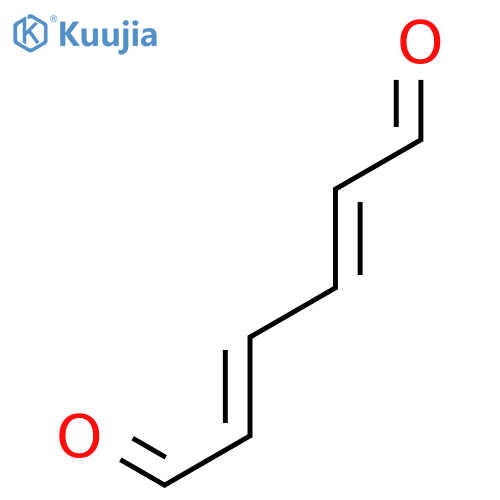Cas no 3249-28-3 (2,4-Hexadienedial)

2,4-Hexadienedial structure
商品名:2,4-Hexadienedial
CAS番号:3249-28-3
MF:C6H6O2
メガワット:110.110641956329
CID:314992
2,4-Hexadienedial 化学的及び物理的性質
名前と識別子
-
- 2,4-Hexadienedial
- hexa-2,4-dienedial
- Muconaldehyde
- Mucondialdehyde
- Muconic aldehyde
- Muconic dialdehyde
-
- インチ: InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H/b3-1+,4-2+
- InChIKey: NDCAAPXLWRAESY-ZPUQHVIOSA-N
- ほほえんだ: C(=O)/C=C/C=C/C=O
計算された属性
- せいみつぶんしりょう: 110.03678
- どういたいしつりょう: 110.037
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1A^2
じっけんとくせい
- 密度みつど: 1.006
- ふってん: 232.8°Cat760mmHg
- フラッシュポイント: 84.8°C
- 屈折率: 1.466
- PSA: 34.14
2,4-Hexadienedial 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H291200-25mg |
2,4-Hexadienedial |
3249-28-3 | 25mg |
$ 800.00 | 2023-09-07 | ||
| TRC | H291200-2.5mg |
2,4-Hexadienedial |
3249-28-3 | 2.5mg |
$150.00 | 2023-05-18 | ||
| TRC | H291200-5mg |
2,4-Hexadienedial |
3249-28-3 | 5mg |
$270.00 | 2023-05-18 | ||
| TRC | H291200-10mg |
2,4-Hexadienedial |
3249-28-3 | 10mg |
$500.00 | 2023-05-18 |
2,4-Hexadienedial 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
3249-28-3 (2,4-Hexadienedial) 関連製品
- 764-40-9(2,4-Pentadienal)
- 142-83-6((2E,4E)-2,4-Hexadienal)
- 40650-87-1(DECA-2,4,6,8-TETRAENAL)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 13769-43-2(potassium metavanadate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
